Cas no 1026287-65-9 (2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine is a quinazoline derivative featuring a chloro substituent at the 2-position and a thiophen-2-ylmethylamine group at the 4-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of biologically active molecules targeting kinase inhibition or other therapeutic pathways. The presence of the thiophene moiety enhances its potential for interactions with aromatic systems in biological targets, while the chloro group offers reactivity for further functionalization. Its well-defined structure and stability make it suitable for research applications in drug discovery and development, particularly in the design of heterocyclic scaffolds with tailored pharmacological properties.
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine structure
1026287-65-9 structure
Product name:2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
CAS No:1026287-65-9
MF:C13H10ClN3S
Molecular Weight:275.756599903107
MDL:MFCD17348617
CID:4559424
PubChem ID:10423550

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
    • 2-chloro-N-(2-thienylmethyl)quinazolin-4-amine
    • BRB28765
    • HTS009208
    • W18019
    • 2-chloro-N-[(thiophen-2-yl)methyl]quinazolin-4-amine
    • SY317580
    • CS-0062112
    • AS-68557
    • AKOS006092568
    • 1026287-65-9
    • MFCD17348617
    • SCHEMBL3643331
    • MDL: MFCD17348617
    • インチ: 1S/C13H10ClN3S/c14-13-16-11-6-2-1-5-10(11)12(17-13)15-8-9-4-3-7-18-9/h1-7H,8H2,(H,15,16,17)
    • InChIKey: CVAMKMNWQVMRDG-UHFFFAOYSA-N
    • SMILES: ClC1=NC2C=CC=CC=2C(=N1)NCC1=CC=CS1

計算された属性

  • 精确分子量: 275.028396g/mol
  • 同位素质量: 275.028396g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 66
  • 分子量: 275.76g/mol

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C23040-5g
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
5g
¥3744.0 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AR460-1g
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
1g
1559.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AR460-200mg
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
200mg
690.0CNY 2021-07-15
eNovation Chemicals LLC
Y1224334-5g
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
5g
$720 2024-06-03
eNovation Chemicals LLC
D755272-5g
2-CHLORO-N-(THIOPHEN-2-YLMETHYL)QUINAZOLIN-4-AMINE
1026287-65-9 95%
5g
$545 2024-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C23040-1g
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
1g
¥1659.0 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AR460-50mg
2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
50mg
362.0CNY 2021-07-15
abcr
AB513374-250mg
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; .
1026287-65-9
250mg
€248.80 2025-02-13
abcr
AB513374-5g
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine; .
1026287-65-9
5g
€844.80 2025-02-13
Aaron
AR019FOS-250mg
2-Chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine
1026287-65-9 95%
250mg
$124.00 2025-02-28

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine 関連文献

2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amineに関する追加情報

2-Chloro-N-(Thiophen-2-ylmethyl)Quinazolin-4-Amine: A Comprehensive Overview

2-Chloro-N-(Thiophen-2-ylmethyl)Quinazolin-4-Amine (CAS No. 1026287-65-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications. The molecule's unique structure, which includes a chloro group, a thiophene ring, and an amine functionality, contributes to its intriguing chemical properties and biological interactions.

The quinazoline core of this compound is a well-studied scaffold in drug discovery. Quinazolines are known for their ability to modulate various cellular pathways, making them valuable targets for the development of anticancer, anti-inflammatory, and antiviral agents. Recent studies have highlighted the potential of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine as a modulator of kinase enzymes, which are critical in cell signaling and oncogenesis. This has positioned the compound as a promising lead in the pursuit of novel cancer therapies.

The thiophene moiety attached to the quinazoline ring introduces additional electronic and steric effects, enhancing the compound's bioavailability and target specificity. Thiophene-containing compounds are also known for their antioxidant properties, which may further contribute to the overall pharmacological profile of this molecule. Recent research has explored the use of thiophene derivatives in mitigating oxidative stress-related diseases, underscoring the versatility of this functional group.

From a synthetic standpoint, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amine can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. These methods allow for precise control over the compound's structure, enabling researchers to optimize its physicochemical properties for specific applications. The synthesis process typically involves multi-step reactions with careful optimization to ensure high yields and purity.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several key enzymes implicated in disease states. For instance, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are overexpressed in many cancers. Additionally, its ability to modulate other kinases such as Janus kinase (JAK) and mitogen-activated protein kinase (MAPK) further highlights its potential as a multi-target therapeutic agent.

Recent advancements in computational chemistry have also shed light on the molecular interactions of 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amino with its target proteins. Molecular docking studies reveal that the compound forms stable interactions with critical residues in the active sites of these enzymes, providing insights into its mechanism of action. This information is invaluable for guiding further optimization efforts aimed at improving potency and selectivity.

The pharmacokinetic profile of this compound is another area of active investigation. Preclinical studies indicate that it exhibits moderate solubility and permeability, which are essential for effective drug delivery. However, efforts are ongoing to enhance its bioavailability through structural modifications or formulation strategies. These improvements could significantly impact its translational potential into clinical settings.

In conclusion, 2-chloro-N-(thiophen-2-ylmethyl)quinazolin-4-amino (CAS No. 1026287-65-) represents a compelling candidate in drug discovery research due to its unique chemical structure and diverse biological activities. With ongoing advancements in synthetic methodologies and biological characterization, this compound holds great promise for addressing unmet medical needs across various therapeutic areas.

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